molecular formula C20H16N2 B1221581 [1,1'-Binaphthalene]-2,2'-diamine CAS No. 4488-22-6

[1,1'-Binaphthalene]-2,2'-diamine

Cat. No.: B1221581
CAS No.: 4488-22-6
M. Wt: 284.4 g/mol
InChI Key: DDAPSNKEOHDLKB-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalene]-2,2’-diamine: is an organic compound that belongs to the class of binaphthyl derivatives. It is characterized by the presence of two naphthalene units connected at the 1 and 1’ positions, with amine groups at the 2 and 2’ positions. This compound is known for its chiral properties and is widely used in asymmetric synthesis and catalysis.

Mechanism of Action

Target of Action

[1,1’-Binaphthalene]-2,2’-diamine, also known as BINAM, is primarily used as a building block for transition-metal ligands and organocatalysts . It is an axially dissymmetric binaphthyl ligand . The primary targets of BINAM are therefore the transition metals in these catalysts, where it plays a crucial role in enantioselective catalysis .

Mode of Action

BINAM interacts with its targets (transition metals) by coordinating to them, thereby forming chiral environments around the metal center. This chiral environment is responsible for the enantioselectivity observed in reactions catalyzed by these complexes .

Biochemical Pathways

The biochemical pathways affected by BINAM are largely dependent on the specific reaction being catalyzed. For instance, BINAM derivatives have been used for asymmetric hydrogenations, cyclopropanations, and formation of chiral lactones . Each of these reactions involves different biochemical pathways with unique downstream effects.

Result of Action

The result of BINAM’s action is the facilitation of enantioselective reactions. By forming chiral environments around transition metal centers, BINAM allows for the preferential formation of one enantiomer over the other in a chemical reaction . This is particularly important in the synthesis of pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity.

Action Environment

The action, efficacy, and stability of BINAM can be influenced by various environmental factors. For instance, the pH, temperature, and solvent used can affect the stability of the BINAM-transition metal complex and thus the outcome of the reaction . Furthermore, the electrochemical environment can also play a role, as seen in the electrochemical synthesis of BINAM derivatives .

Biochemical Analysis

Biochemical Properties

[1,1’-Binaphthalene]-2,2’-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting their activities. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between [1,1’-Binaphthalene]-2,2’-diamine and these enzymes often involves binding to the active site, thereby influencing the enzyme’s catalytic activity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties and interactions .

Cellular Effects

The effects of [1,1’-Binaphthalene]-2,2’-diamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, [1,1’-Binaphthalene]-2,2’-diamine can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, [1,1’-Binaphthalene]-2,2’-diamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, the binding of [1,1’-Binaphthalene]-2,2’-diamine to DNA can inhibit transcription by preventing the binding of transcription factors. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Changes in gene expression induced by [1,1’-Binaphthalene]-2,2’-diamine are often mediated through epigenetic modifications, such as DNA methylation and histone acetylation .

Temporal Effects in Laboratory Settings

The stability and effects of [1,1’-Binaphthalene]-2,2’-diamine over time in laboratory settings are critical for its application in research and therapeutic contexts. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to [1,1’-Binaphthalene]-2,2’-diamine can lead to adaptive changes in cells, such as the upregulation of detoxifying enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of [1,1’-Binaphthalene]-2,2’-diamine in animal models are dose-dependent. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact on physiological processes changes dramatically at specific dosage levels .

Metabolic Pathways

[1,1’-Binaphthalene]-2,2’-diamine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interaction of [1,1’-Binaphthalene]-2,2’-diamine with metabolic enzymes can also affect the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of [1,1’-Binaphthalene]-2,2’-diamine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, [1,1’-Binaphthalene]-2,2’-diamine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of [1,1’-Binaphthalene]-2,2’-diamine is crucial for its activity and function. This compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications can direct [1,1’-Binaphthalene]-2,2’-diamine to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’-diamine typically involves the coupling of two naphthalene units. One common method is the oxidative coupling of 2-naphthylamine using oxidizing agents such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of [1,1’-Binaphthalene]-2,2’-diamine may involve large-scale oxidative coupling processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: [1,1’-Binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the amine groups to corresponding amines or other reduced forms.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted binaphthyl compounds .

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Binaphthalene]-2,2’-diamine is widely used as a chiral ligand in asymmetric synthesis. It plays a crucial role in enantioselective catalysis, where it helps in the formation of chiral products with high enantiomeric excess.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to induce chirality in pharmaceutical compounds makes it valuable in drug design and synthesis.

Industry: In the industrial sector, [1,1’-Binaphthalene]-2,2’-diamine is used in the production of chiral catalysts and ligands. These catalysts are essential in various chemical processes, including polymerization and fine chemical synthesis .

Comparison with Similar Compounds

    [1,1’-Binaphthalene]-2,2’-diol (BINOL): Similar to [1,1’-Binaphthalene]-2,2’-diamine, BINOL is used as a chiral ligand in asymmetric synthesis.

    [1,1’-Binaphthalene]-2,2’-diylbis(diphenylphosphine) (BINAP): Another chiral ligand used in enantioselective catalysis.

Uniqueness: [1,1’-Binaphthalene]-2,2’-diamine is unique due to its amine functional groups, which provide distinct coordination chemistry compared to BINOL and BINAP. This uniqueness allows it to form different types of chiral metal complexes and facilitates a broader range of catalytic reactions .

Properties

IUPAC Name

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAPSNKEOHDLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196328
Record name 2,2'-Diamino-1,1'-dinaphthyl
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Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4488-22-6, 18531-95-8, 18741-85-0
Record name (±)-1,1′-Binaphthyl-2,2′-diamine
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Record name 2,2'-Diamino-1,1'-dinaphthyl, (S)-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of [1,1'-Binaphthalene]-2,2'-diamine?

A1: The molecular formula of this compound is C20H16N2, and its molecular weight is 284.35 g/mol.

Q2: What are some key spectroscopic features of this compound?

A2: this compound exhibits characteristic signals in various spectroscopic techniques. For instance, it shows a distinct absorption band in the UV-Vis spectrum. Additionally, circular dichroism (CD) spectroscopy reveals distinct Cotton effects for the (R)- and (S)-enantiomers, confirming its chiral nature [, ].

Q3: How does the conformation of this compound derivatives in solution influence their properties?

A3: The conformation of BINAM derivatives significantly impacts their properties. Studies employing MMX calculations, analysis of absorption and CD spectra, and liquid crystal techniques have shown that N,N,N',N'-tetramethyl-[1,1'-binaphthalene]-2,2'-diamine predominantly adopts a cisoid conformation, while N,N'-dimethylthis compound prefers a conformation where the naphthyl moieties are nearly perpendicular. This conformational preference directly affects their chiroptical properties and interaction with other molecules [].

Q4: What makes this compound a valuable building block in organic synthesis?

A4: The inherent chirality of this compound makes it a highly valuable building block for synthesizing chiral ligands and catalysts. The rigid binaphthyl backbone provides a scaffold for introducing various functional groups, allowing for fine-tuning of steric and electronic properties to achieve desired reactivity and selectivity [, , , ].

Q5: How is this compound utilized in the synthesis of chiral ligands for asymmetric catalysis?

A5: this compound serves as a versatile starting material for synthesizing various chiral ligands. For instance, it can be reacted with aldehydes to form chiral diimine ligands [, ] or further derivatized to incorporate additional coordinating groups like phosphines, creating potentially tetradentate ligands []. These chiral ligands, when coordinated to metal centers, create effective catalysts for enantioselective reactions.

Q6: Can you provide an example of a specific reaction where a this compound-derived catalyst has been successfully employed?

A6: One example is the enantioselective selenoetherification of olefins. This reaction, typically plagued by racemization of the intermediate arylseleniranium ions, was successfully controlled using a BINAM-derived thiophosphoramide catalyst. This catalyst, in conjunction with N-(2-nitrophenylselenenyl)succinimide and methanesulfonic acid, facilitated the formation of various cyclic seleno ethers in good yields and enantioselectivities [].

Q7: What are the advantages of using a solvent-free approach in reactions involving this compound derivatives?

A7: Solvent-free reactions using BINAM-derived catalysts, like wet unsupported and supported BINAM-derived prolinamides, offer several advantages. These include simplified reaction procedures, reduced waste generation, and enhanced enantioselectivity. These catalysts have been successfully employed in solvent-free Friedländer condensations at room temperature, leading to chiral tacrine analogues with excellent enantioselectivities [, ].

Q8: How can this compound be used to synthesize helicenes, and what are their potential applications?

A8: this compound derivatives can undergo oxidative ring-closure reactions, leading to the formation of helicenes. For example, using an oxidant like t-BuOCl in the presence of a base like 2,6-lutidine allows for the synthesis of 7,8-diaza[5]helicenes []. These helicenes possess unique helical structures and interesting optoelectronic properties, making them potentially valuable in materials science for applications in organic electronics and chiroptical devices.

Q9: What unexpected reaction can occur between this compound and oxalyl chloride?

A9: Interestingly, reacting chiral diamines like (S)-[1,1'-Binaphthalene]-2,2'-diamine with oxalyl chloride leads to the unexpected formation of a macrocyclic lactam as the major product, with the anticipated eight-membered oxamide formed only in small amounts. This highlights the importance of carefully considering the reactivity of BINAM and its derivatives in different reaction conditions [].

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